![molecular formula C12H15ClN2O2S B2866492 2-chloro-N-methyl-N-({[2-(methylsulfanyl)phenyl]carbamoyl}methyl)acetamide CAS No. 793727-61-4](/img/structure/B2866492.png)
2-chloro-N-methyl-N-({[2-(methylsulfanyl)phenyl]carbamoyl}methyl)acetamide
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Overview
Description
2-chloro-N-methyl-N-({[2-(methylsulfanyl)phenyl]carbamoyl}methyl)acetamide is a chemical compound with the CAS Number: 793727-61-4 . It has a molecular weight of 286.78 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of the compound is C12H15ClN2O2S . The InChI Code is 1S/C12H15ClN2O2S/c1-15(12(17)7-13)8-11(16)14-9-5-3-4-6-10(9)18-2/h3-6H,7-8H2,1-2H3,(H,14,16) .Scientific Research Applications
Molecular Structure and Polarity
A study by Ishmaeva et al. (2015) examined the conformations of 2-chloro-N-methyl-N-({[2-(methylsulfanyl)phenyl]carbamoyl}methyl)acetamide, using the dipole moment method and quantum chemical calculations. This research provides insights into the preferred conformer of this compound, which is crucial for understanding its interactions at the molecular level (Ishmaeva et al., 2015).
Metabolism and Biodegradation
A study by Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides, including compounds structurally related to 2-chloro-N-methyl-N-({[2-(methylsulfanyl)phenyl]carbamoyl}methyl)acetamide, in human and rat liver microsomes. Understanding the metabolic pathways of these compounds is vital for assessing their environmental impact and potential risks to human health (Coleman et al., 2000).
Synthesis of Biological Derivatives
The synthesis of new derivatives for biological interest was investigated by Fadda et al. (2010). This research highlights the potential of 2-chloro-N-methyl-N-({[2-(methylsulfanyl)phenyl]carbamoyl}methyl)acetamide as a precursor for synthesizing biologically active compounds (Fadda et al., 2010).
Antimicrobial Properties
Lahtinen et al. (2014) conducted a study on the synthesis, characterization, and antimicrobial studies of N-substituted sulfanilamide derivatives, demonstrating the potential of such compounds, structurally similar to 2-chloro-N-methyl-N-({[2-(methylsulfanyl)phenyl]carbamoyl}methyl)acetamide, for developing new antimicrobial agents (Lahtinen et al., 2014).
Environmental Impact and Degradation
Research by Kolpin et al. (1996) on acetochlor, a structurally related herbicide, provided insights into its distribution and degradation in the environment. This study is crucial for understanding the environmental behavior of similar chloroacetamide compounds (Kolpin et al., 1996).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
2-[(2-chloroacetyl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2S/c1-15(12(17)7-13)8-11(16)14-9-5-3-4-6-10(9)18-2/h3-6H,7-8H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVMYDDOOKKSSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1SC)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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